Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-
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Overview
Description
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrimidine ring, which is fused with a pyridine ring and further functionalized with a cyclopentyl-piperidinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrimidine ring through a cyclization reaction, followed by the introduction of the pyridine ring via a cross-coupling reaction. The cyclopentyl-piperidinyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of reagents. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine ring structure but differs in the presence of a pyrazole ring instead of a pyridine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also contains a pyrimidine ring but is further functionalized with a triazole ring.
Uniqueness
The uniqueness of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)- lies in its specific functional groups and the combination of the pyrimidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
832734-99-3 |
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Molecular Formula |
C20H26N4O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-(6-methylpyridin-3-yl)pyrimidine |
InChI |
InChI=1S/C20H26N4O/c1-15-6-7-16(12-21-15)17-13-22-20(23-14-17)25-19-8-10-24(11-9-19)18-4-2-3-5-18/h6-7,12-14,18-19H,2-5,8-11H2,1H3 |
InChI Key |
VNDXDJRTBQULCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CN=C(N=C2)OC3CCN(CC3)C4CCCC4 |
Origin of Product |
United States |
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